ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate
Description
Ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate is a heterocyclic compound featuring a thiophene core substituted with a 4-methylphenyl group at position 4 and an ethyl ester at position 2. The thiophene’s position 2 is functionalized with an (E)-configured propenoyl amide linker bearing a cyano group, which connects to a 5-chloro-1-(4-fluorophenyl)-3-methylpyrazole moiety.
Properties
IUPAC Name |
ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H22ClFN4O3S/c1-4-37-28(36)24-23(18-7-5-16(2)6-8-18)15-38-27(24)32-26(35)19(14-31)13-22-17(3)33-34(25(22)29)21-11-9-20(30)10-12-21/h5-13,15H,4H2,1-3H3,(H,32,35)/b19-13+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGHXLXOJOZIFLP-CPNJWEJPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)C(=CC3=C(N(N=C3C)C4=CC=C(C=C4)F)Cl)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=C(C=C2)C)NC(=O)/C(=C/C3=C(N(N=C3C)C4=CC=C(C=C4)F)Cl)/C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H22ClFN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
549.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 2-[[(E)-3-[5-chloro-1-(4-fluorophenyl)-3-methylpyrazol-4-yl]-2-cyanoprop-2-enoyl]amino]-4-(4-methylphenyl)thiophene-3-carboxylate (hereafter referred to as "the compound") is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article provides a comprehensive overview of the biological activity associated with this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure is characterized by a complex arrangement of functional groups, including:
- Pyrazole moiety : Known for its diverse biological activities, including anti-inflammatory and anti-cancer properties.
- Thiophene ring : Often associated with enhanced pharmacological effects.
- Chloro and fluoro substituents : These halogenated groups can significantly influence the compound's biological activity and lipophilicity.
| Property | Value |
|---|---|
| Molecular Weight | 549.0 g/mol |
| XLogP3 | 7.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 7 |
| Rotatable Bond Count | 8 |
Synthesis
The synthesis of the compound involves multiple steps, typically starting from commercially available pyrazole derivatives. The synthetic route often includes:
- Formation of the pyrazole ring via cyclization reactions.
- Introduction of the thiophene moiety through electrophilic aromatic substitution.
- Coupling reactions to attach various substituents, including chloro and fluoro groups.
This multi-step synthesis allows for the fine-tuning of biological properties by modifying substituents on the core structure.
Anti-inflammatory Activity
Research has indicated that the compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For instance, a study demonstrated that derivatives related to this compound showed up to 85% inhibition of TNF-α at a concentration of 10 µM, compared to standard anti-inflammatory drugs like dexamethasone which showed around 76% inhibition at similar concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. In vitro tests against various bacterial strains revealed promising results, with some derivatives demonstrating comparable efficacy to established antibiotics. For example, compounds related to this structure were tested against E. coli and Staphylococcus aureus, showing significant inhibition at concentrations as low as 40 µg/mL .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. The pyrazole scaffold is known for its ability to interact with multiple molecular targets involved in cancer progression. Specific derivatives have been tested in various cancer cell lines, showing cytotoxic effects that merit further investigation .
Case Studies
- Case Study on Anti-inflammatory Effects : A series of pyrazole derivatives, structurally similar to the compound, were tested in a carrageenan-induced edema model in rats. The most potent derivative exhibited significant reduction in paw swelling, indicating strong anti-inflammatory activity .
- Antimicrobial Efficacy : In a comparative study involving several synthesized pyrazole compounds, one derivative demonstrated an IC50 value lower than that of standard antibiotics against Bacillus subtilis, suggesting potential as an antimicrobial agent .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle Variations
The compound’s thiophene core differentiates it from analogs like ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate (), which features a thiazole ring instead. Thiazoles, containing both nitrogen and sulfur, often exhibit distinct electronic properties compared to sulfur-only thiophenes, influencing solubility and binding affinity .
Substituent Analysis
- Pyrazole Substitutions: The target compound’s pyrazole group (5-chloro, 4-fluorophenyl, 3-methyl) contrasts with methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)thiophene-2-carboxylate (), which incorporates a pyrazolo[3,4-d]pyrimidine fused ring system.
- Thiophene Substituents: Derivatives like ethyl 2-amino-4-(5-methylthiophen-2-yl)thiophene-3-carboxylate () lack the propenoyl-amide linker and cyano group, resulting in simpler electronic profiles and lower molecular weights (~280–300 g/mol vs. ~560 g/mol for the target compound) .
Physicochemical Properties
Research Implications and Gaps
- Optimization: The cyano group in the target compound may enhance electrophilicity, improving interactions with biological targets compared to amino-substituted analogs (). Further studies on solubility and metabolic stability are needed.
Q & A
Basic: What are the standard synthetic routes and characterization methods for this compound?
Answer:
The synthesis typically involves multi-step organic reactions, including:
- Coupling reactions to introduce the pyrazole and thiophene moieties. For example, the pyrazole ring is often constructed via cyclocondensation of hydrazines with β-keto esters, followed by functionalization with chlorinated and fluorinated aryl groups .
- Amide bond formation between the cyanopropenoyl group and the thiophene-3-carboxylate core under peptide coupling conditions (e.g., using EDCI or HATU) .
Characterization employs: - X-ray crystallography to confirm stereochemistry and crystal packing (e.g., single-crystal studies resolving E/Z isomerism in similar compounds) .
- NMR spectroscopy (¹H/¹³C) to verify substituent positions, particularly for the fluorophenyl and methylphenyl groups .
- HPLC-MS for purity assessment and mass confirmation .
Basic: How is the compound initially screened for biological activity in academic research?
Answer:
Primary screening focuses on in vitro assays :
- Anti-inflammatory activity : Inhibition of cyclooxygenase (COX-1/COX-2) or lipoxygenase (LOX) enzymes, measured via enzymatic colorimetric assays .
- Cytotoxicity profiling : Use of cell lines (e.g., RAW 264.7 macrophages) to assess IC₅₀ values, with comparisons to reference drugs like indomethacin .
- Receptor binding assays : Radioligand displacement studies to identify interactions with targets such as adenosine receptors or serotonin transporters, given structural analogs with such activities .
Advanced: How can conflicting bioactivity data across studies be resolved?
Answer:
Contradictions often arise from:
- Assay variability : Differences in cell lines, enzyme sources, or incubation times. Mitigate by standardizing protocols (e.g., using recombinant enzymes) and including positive controls .
- Structural analogs : Compare activity trends via structure-activity relationship (SAR) studies. For example, replacing the 4-fluorophenyl group with a chlorophenyl moiety may enhance COX-2 selectivity .
- Target profiling : Use computational docking (e.g., AutoDock Vina) to predict binding modes and validate with mutagenesis studies. Evidence from similar thiophene derivatives suggests interactions with hydrophobic pockets in enzyme active sites .
Advanced: What strategies optimize synthetic yield and reproducibility?
Answer:
- Design of Experiments (DoE) : Apply factorial designs to optimize variables like temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. For example, a Central Composite Design (CCD) could maximize yield in the pyrazole cyclization step .
- Flow chemistry : Continuous flow systems improve reaction control for exothermic steps (e.g., nitration or cyanopropenoyl formation), reducing byproducts and enhancing scalability .
- In situ monitoring : Use FTIR or Raman spectroscopy to track intermediate formation and adjust reaction parameters dynamically .
Advanced: How can computational modeling guide mechanistic studies?
Answer:
- Molecular docking : Predict binding affinities to targets like COX-2 or kinases. For example, the cyanopropenoyl group may form hydrogen bonds with catalytic residues (e.g., Tyr-355 in COX-2) .
- Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns trajectories to assess conformational flexibility and residence time .
- Quantum mechanical (QM) calculations : Analyze charge distribution in the thiophene ring to explain electrophilic substitution patterns during synthesis .
Advanced: What methodologies assess the compound’s stability under physiological conditions?
Answer:
- Forced degradation studies : Expose the compound to acidic/basic conditions (e.g., 0.1M HCl/NaOH) and analyze degradation products via LC-MS. The ester group is prone to hydrolysis, forming carboxylic acid derivatives .
- Metabolic stability : Incubate with liver microsomes (human/rat) to identify cytochrome P450-mediated oxidation sites (e.g., methylphenyl or pyrazole groups) .
- Solid-state stability : Use differential scanning calorimetry (DSC) and X-ray powder diffraction (XRPD) to monitor polymorphic transitions under accelerated storage conditions (40°C/75% RH) .
Advanced: How are regiochemical challenges addressed during functionalization of the thiophene core?
Answer:
- Directed ortho-metalation : Use strong bases (e.g., LDA) to deprotonate specific positions on the thiophene ring, enabling selective introduction of substituents like the 4-methylphenyl group .
- Protecting group strategies : Temporarily block reactive sites (e.g., using tert-butyloxycarbonyl (Boc) for amino groups) during cyanopropenoyl coupling .
- Cross-coupling reactions : Suzuki-Miyaura coupling for aryl group installation, optimized with Pd(OAc)₂ and SPhos ligand to minimize steric hindrance from bulky substituents .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
